molecular formula C11H11N3O4S2 B12199275 3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12199275
M. Wt: 313.4 g/mol
InChI Key: GVKZDULAFMJODB-UHFFFAOYSA-N
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Description

3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methylsulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, often using reagents such as methylsulfonyl chloride.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 3-methoxybenzamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[(2-methylphenyl)methyl]benzamide
  • 2,3-dimethoxybenzamides
  • 3-acetoxy-2-methylbenzamides

Uniqueness

3-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to the presence of the thiadiazole ring and the methylsulfonyl group, which confer specific chemical properties and biological activities. This distinguishes it from other benzamide derivatives that may lack these functional groups.

Properties

Molecular Formula

C11H11N3O4S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3O4S2/c1-18-8-5-3-4-7(6-8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15)

InChI Key

GVKZDULAFMJODB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Origin of Product

United States

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